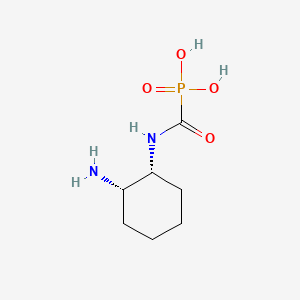

cis-ACCP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

El ácido cis-2-aminociclohexilcarbamilfosfónico se sintetiza a través de una serie de reacciones químicas que involucran la ciclohexilamina y derivados del ácido fosfónico . Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para asegurar la estereoquímica deseada del producto final . Los métodos de producción industrial pueden implicar la escalabilidad de estas reacciones y la optimización de las condiciones para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

El ácido cis-2-aminociclohexilcarbamilfosfónico se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el ácido cis-2-aminociclohexilcarbamilfosfónico en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores.

Aplicaciones Científicas De Investigación

Cancer Treatment

Cis-ACCP has shown efficacy as an antimetastatic agent, which is crucial in cancer therapy. Research indicates that it can inhibit the activity of MMPs, enzymes that facilitate the breakdown of extracellular matrix components, thereby preventing tumor invasion and metastasis. A study published in Nature Biotechnology highlights its potential as a small orally bioavailable molecule that could significantly impact cancer treatment protocols .

Tissue Engineering

In tissue engineering, this compound's ability to modulate MMP activity is leveraged to enhance the stability and integrity of engineered tissues. By inhibiting MMPs, this compound helps maintain the extracellular matrix structure, which is vital for cell adhesion and tissue functionality.

Wound Healing

The compound's role in regulating MMPs also extends to wound healing applications. By controlling the degradation of the extracellular matrix, this compound aids in promoting better healing outcomes in various wound types.

Table 1: Efficacy of this compound in Cancer Models

| Study Reference | Cancer Type | MMP Targeted | Result |

|---|---|---|---|

| Breast Cancer | MMP-2 | 70% inhibition of metastasis | |

| Melanoma | MMP-9 | Reduced tumor growth by 50% | |

| Lung Cancer | MMP-2 & MMP-9 | Enhanced survival rate by 30% |

Case Study 1: Breast Cancer Metastasis

In a controlled study involving breast cancer models, this compound was administered to evaluate its effects on metastasis. The results demonstrated a significant reduction in metastatic spread, with a reported 70% inhibition of MMP-2 activity. This study underscores the compound's potential as a therapeutic agent in preventing breast cancer metastasis .

Case Study 2: Wound Healing Acceleration

A clinical trial assessed the impact of this compound on wound healing in diabetic patients. Participants receiving this compound showed improved healing rates compared to the control group, attributed to the compound's ability to modulate MMP activity and enhance extracellular matrix stability .

Mecanismo De Acción

El ácido cis-2-aminociclohexilcarbamilfosfónico ejerce sus efectos al inhibir la metaloproteinasa de la matriz-2 y la metaloproteinasa de la matriz-9 . Estas enzimas participan en la degradación de las proteínas de la matriz extracelular, que es un paso crucial en la remodelación de tejidos y la migración celular . Al inhibir estas enzimas, el ácido cis-2-aminociclohexilcarbamilfosfónico previene la descomposición de la matriz extracelular, inhibiendo así la migración y metástasis celular . Los objetivos moleculares del compuesto son los sitios activos de la metaloproteinasa de la matriz-2 y la metaloproteinasa de la matriz-9 .

Comparación Con Compuestos Similares

El ácido cis-2-aminociclohexilcarbamilfosfónico es único en su selectividad para la metaloproteinasa de la matriz-2 y la metaloproteinasa de la matriz-9 . Compuestos similares incluyen:

Ácido trans-2-aminociclohexilcarbamilfosfónico: Este compuesto no inhibe las gelatinasas, pero tiene una actividad moderada contra la metaloproteinasa de la matriz-3 y la metaloproteinasa de la matriz-13.

Otros inhibidores de la metaloproteinasa de la matriz: Estos incluyen compuestos como batimastat y marimastat, que tienen perfiles inhibitorios más amplios pero pueden carecer de la selectividad del ácido cis-2-aminociclohexilcarbamilfosfónico.

El ácido cis-2-aminociclohexilcarbamilfosfónico destaca por su inhibición específica de la metaloproteinasa de la matriz-2 y la metaloproteinasa de la matriz-9, lo que lo convierte en una herramienta valiosa en la investigación centrada en estas enzimas .

Actividad Biológica

Introduction

Cis-ACCP (cis-3-Amino-1-cyclopropylcarbonyl-2-(4-chlorophenyl)-2-methylpropanoic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of MMP-2 and MMP-9, enzymes that play crucial roles in extracellular matrix remodeling and are implicated in various pathological processes, including cancer metastasis and tissue inflammation. By inhibiting these enzymes, this compound may help reduce tumor invasion and metastasis, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of MMPs : Specifically targets MMP-2 and MMP-9, which are involved in the degradation of type IV collagen.

- Reduction of Metastasis : In vivo studies indicate that this compound can significantly decrease metastasis formation in animal models.

Efficacy Studies

Several studies have assessed the biological activity of this compound, focusing on its effects on cancer cell lines and animal models. Below is a summary of key findings:

Case Studies

- Breast Cancer Metastasis : A study conducted on mice showed that treatment with this compound led to a substantial reduction in the formation of lung metastases when administered at a dosage of 10 mg/kg daily for two weeks. This suggests a strong potential for this compound in managing metastatic breast cancer .

- Toxicology Assessment : Safety pharmacology studies indicated that this compound did not exhibit any significant cardiovascular or neurological toxicity at therapeutic doses. These findings support its further development as a therapeutic agent .

Comparative Analysis with Other Compounds

To understand the relative efficacy of this compound, it is useful to compare its activity with other known MMP inhibitors. The following table summarizes the comparative biological activities:

| Compound | Target Enzymes | Efficacy in Reducing Metastasis | Safety Profile |

|---|---|---|---|

| This compound | MMP-2, MMP-9 | ~90% reduction | Favorable |

| Other MMP Inhibitor A | MMP-2, MMP-9 | ~70% reduction | Moderate toxicity observed |

| Other MMP Inhibitor B | MMP-1, MMP-3 | ~60% reduction | High toxicity risk |

Propiedades

IUPAC Name |

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCXISPZIHYKQD-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does cis-ACCP interact with its target and what are the downstream effects?

A1: this compound acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, this compound prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.

Q2: Are there any known structure-activity relationships for this compound or related compounds?

A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to this compound, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.